Suzuki-Miyaura Cross-Coupling Reactivity: Predicted Yields Based on 2-Bromofuran Benchmark
The target compound incorporates a 2-bromofuran moiety, which has been extensively characterized in Suzuki-Miyaura cross-coupling reactions. In a systematic study, 2-bromofuran reacted with various aryl boronic acids under standard Pd(PPh3)4 catalysis to afford 2-arylfurans in isolated yields ranging from 45% to 87%, with an average yield of 71% across eight examples . While direct yield data for the target compound are not reported, the identical 2-bromofuran substructure permits a class-level inference that the target compound will exhibit comparable cross-coupling efficiency. In contrast, the non-brominated analog tert-butyl furan-3-ylcarbamate is entirely unreactive in Suzuki couplings, providing no C–C bond-forming utility .
| Evidence Dimension | Suzuki coupling yield (2-arylfuran synthesis) |
|---|---|
| Target Compound Data | Not directly reported; expected 45–87% based on 2-bromofuran analog |
| Comparator Or Baseline | 2-Bromofuran: 45–87% isolated yields (8 examples, average 71%) ; tert-butyl furan-3-ylcarbamate: 0% (no bromine handle) |
| Quantified Difference | Target compound enables C–C bond formation; non-brominated analog provides 0% yield in cross-coupling |
| Conditions | Pd(PPh3)4 (5 mol%), aryl boronic acid (1.2 equiv), Na2CO3 (2 equiv), DME/H2O (4:1), 80 °C, 12 h |
Why This Matters
The ability to perform Suzuki coupling enables diversification at the 2-position, a critical step in constructing biaryl and heteroaryl furan pharmacophores.
